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2,5-Dichloro-8-fluoroquinazolin-4-ol
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Overview
Description
2,5-Dichloro-8-fluoroquinazolin-4-ol is a chemical compound with the molecular formula C8H3Cl2FN2O. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxyl group attached to the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-fluoroquinazolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dichloroaniline with 8-fluoroisatoic anhydride in the presence of a base, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially or fully reduced quinazoline compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties.
Scientific Research Applications
2,5-Dichloro-8-fluoroquinazolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-8-fluoroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
- 7-bromo-6-chloro-8-fluoroquinazolin-4-ol
- 6,7-dichloro-8-fluoroquinazolin-4-ol
- 2,5-dichloro-6-fluoroquinazolin-4-ol
Comparison: 2,5-Dichloro-8-fluoroquinazolin-4-ol is unique due to its specific substitution pattern on the quinazoline ring. The presence of both chlorine and fluorine atoms, along with the hydroxyl group, imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Biological Activity
2,5-Dichloro-8-fluoroquinazolin-4-ol is a synthetic compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. These compounds can inhibit various kinases involved in cancer progression. For instance, studies have shown that quinazoline derivatives can selectively inhibit aurora kinases A and B, which play crucial roles in cell division and are often overexpressed in tumors .
Table 1: Anticancer Activity of Quinazoline Derivatives
Compound Name | Activity Type | IC50 (nM) | Reference |
---|---|---|---|
This compound | Aurora Kinase Inhibition | <10 | |
AZD1152 | Aurora B Inhibition | <1 | |
PVHD303 | Antiproliferative Activity | <50 |
Antimicrobial Effects
Quinazolines are also noted for their antimicrobial properties. The presence of halogen substituents in compounds like this compound enhances their effectiveness against various bacterial strains. Studies have demonstrated that these compounds can disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Anti-inflammatory and Antidiabetic Activities
In addition to anticancer and antimicrobial activities, quinazoline derivatives have shown promise in anti-inflammatory and antidiabetic applications. These compounds can modulate inflammatory pathways and improve insulin sensitivity, making them potential candidates for treating conditions like diabetes and metabolic syndrome .
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and enzymes involved in cellular signaling pathways. For example:
- Kinase Inhibition : The compound binds to the ATP-binding sites of kinases such as aurora A and B, preventing their activation and subsequent phosphorylation of target proteins essential for cell cycle progression.
- DNA Interaction : Some studies suggest that quinazoline derivatives may interact with DNA, leading to disruptions in replication and transcription processes.
Study on Anticancer Activity
A study published in Cancer Research evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited potent cytotoxic effects with an IC50 value below 10 nM in renal cancer cell lines. The study highlighted its selective activity against renal cancer compared to other solid tumors .
Study on Antimicrobial Activity
In a separate investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Properties
Molecular Formula |
C8H3Cl2FN2O |
---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
2,5-dichloro-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3Cl2FN2O/c9-3-1-2-4(11)6-5(3)7(14)13-8(10)12-6/h1-2H,(H,12,13,14) |
InChI Key |
TVIQQUQLQVZPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(NC2=O)Cl)Cl |
Origin of Product |
United States |
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